molecular formula C10H7BrFNO B1382669 4-Bromo-6-fluoro-8-methoxyquinoline CAS No. 1599231-35-2

4-Bromo-6-fluoro-8-methoxyquinoline

Número de catálogo: B1382669
Número CAS: 1599231-35-2
Peso molecular: 256.07 g/mol
Clave InChI: UMVWZBCGXMNYAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-6-fluoro-8-methoxyquinoline is a dihalogenated quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research . This compound belongs to a class of heterocyclic building blocks that are established chelating agents and precursors for pharmaceuticals . Its molecular structure, featuring bromine and fluorine substituents at the 4 and 6 positions respectively, along with a methoxy group at the 8-position, makes it a versatile substrate for further functionalization. The bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atom can undergo nucleophilic aromatic substitution, allowing researchers to efficiently create diverse chemical libraries . Quinolines of this type are investigated as core structures in the development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . Furthermore, fluorinated quinoline derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as inhibitors for cancer therapy . Beyond biomedical applications, the aromatic, fused bicyclic system of this compound is also of interest in materials science for the preparation of dyes and emitters in OLEDs and solar cells . 4-Bromo-6-fluoro-8-methoxyquinoline is provided for research and development purposes. This product is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

4-bromo-6-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWZBCGXMNYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Example:

  • Electrophilic halogenation of quinoline derivatives at specific positions, followed by methoxylation at the desired site, often using methylating agents like iodomethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or other polar aprotic solvents.

Multi-step Synthesis via Functional Group Interconversions

A more elaborate route involves initial synthesis of a precursor such as 3-bromo-6-fluoro-2-hydroxybenzaldehyde, which is then transformed into the quinoline core via condensation and cyclization reactions.

Key steps:

  • Preparation of 3-bromo-6-fluoro-2-hydroxybenzaldehyde : This is achieved via a multistep process involving paraformaldehyde, magnesium chloride, and 6-bromo-2,3-difluorophenol in tetrahydrofuran (THF), with yields reported around 78.9%. The process involves condensation and subsequent oxidation steps.
  • Formation of the quinoline ring : The benzaldehyde derivative undergoes cyclization with suitable amines or heterocyclic intermediates under acidic or basic conditions, often facilitated by catalysts such as palladium complexes or acid mediators.

Example:

  • Oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4-ones to yield the methoxyquinoline derivatives, employing oxidants like DDQ or similar reagents, as described in literature on related quinoline syntheses.

Cross-Coupling and Boronic Acid Pathways

Transition-metal catalyzed cross-coupling reactions are extensively used for constructing the quinoline framework with specific substitutions:

  • Suzuki coupling : Using boronic acids, such as 6-fluoroquinolin-4-yl-boronic acid, reacted with halogenated quinoline precursors in the presence of palladium catalysts and bases like potassium carbonate in dioxane at elevated temperatures (~105°C). Yields vary, with some reports indicating around 37.6% for specific intermediates.
  • Lithiation and Borylation : Nucleophilic lithiation of 4-bromo-6-fluoroquinoline with n-butyllithium at -78°C, followed by quenching with triisopropyl borate, produces boronic acids suitable for further functionalization. Yields are around 46%, demonstrating the efficiency of this route.

Summary of Preparation Methods in Data Table

Method Starting Materials Key Reactions Conditions Typical Yield Remarks
Electrophilic halogenation + methylation Quinoline derivatives Halogenation, methylation Bromination (NBS), methylation (iodomethane) Variable Suitable for late-stage functionalization
Multi-step benzaldehyde route 6-bromo-2,3-difluorophenol, paraformaldehyde Condensation, cyclization Reflux in tetrahydrofuran ~78.9% Good for large-scale synthesis
Cross-coupling (Suzuki) Halogenated quinoline + boronic acid Suzuki coupling Pd catalyst, K₂CO₃, 105°C ~37.6% High specificity, versatile
Lithiation + Borylation 4-bromo-6-fluoroquinoline Nucleophilic lithiation, borylation -78°C to room temp ~46% Useful for introducing boronic acid groups

Research Findings and Observations

  • Operational simplicity varies across methods; direct halogenation and methylation are straightforward but may require multiple steps for regioselectivity.
  • Yields are generally high (>70%) when using optimized multi-step protocols involving condensation and cyclization.
  • Catalytic cross-coupling offers high regioselectivity and functional group tolerance but often results in moderate yields (~30-40%) due to side reactions.
  • Borylation techniques provide versatile intermediates for further functionalization, essential for complex molecule synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

4-Bromo-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of bromine, fluorine, and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Key Applications Reference
4-Bromo-6-fluoro-8-methoxyquinoline 4-Br, 6-F, 8-OMe C₁₀H₇BrFNO Radiopharmaceutical precursors Target
5-Bromo-6-fluoro-8-methylquinoline 5-Br, 6-F, 8-Me C₁₀H₇BrFN Intermediate in drug synthesis
8-(Bromomethyl)-6-fluoroquinoline 6-F, 8-CH₂Br C₁₀H₇BrFN Drug impurity reference standard
5-Bromo-8-methoxy-2-methylquinoline 5-Br, 8-OMe, 2-Me C₁₁H₁₀BrNO Not specified (likely synthetic intermediate)
8-Bromo-7-fluoro-2-methoxyquinoline 8-Br, 7-F, 2-OMe C₁₀H₇BrFNO Pharmaceutical intermediate
8-Bromo-6-(trifluoromethoxy)quinoline 8-Br, 6-O-CF₃ C₇H₅BrF₃NO Not specified (electron-deficient scaffold)
Key Observations :

Substituent Effects: Electron-Donating vs. Halogen Placement: Bromine at position 4 (target) vs. 5 () or 8 () influences steric and electronic interactions. For example, 4-bromo substitution may facilitate nucleophilic aromatic substitution due to para-directing effects of the methoxy group.

Physicochemical Properties: The methyl group in 5-Bromo-6-fluoro-8-methylquinoline reduces polarity compared to methoxy-substituted analogs, likely decreasing aqueous solubility. The trifluoromethoxy group in increases molecular weight (256.07 g/mol) and hydrophobicity compared to the target compound (272.07 g/mol).

Crystallographic Insights: 4-Bromo-8-methoxyquinoline (a close analog of the target) exhibits a coplanar quinoline core with weak C–H⋯π interactions, forming 1D chains . The addition of a 6-fluoro substituent in the target compound may introduce dipole-dipole interactions, affecting crystal packing and stability.

Actividad Biológica

4-Bromo-6-fluoro-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique arrangement of bromine, fluorine, and methoxy substituents. This molecular structure enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular formula of 4-Bromo-6-fluoro-8-methoxyquinoline is C10H7BrFNO2C_{10}H_{7}BrFNO_{2}. The presence of halogen atoms (bromine and fluorine) and a methoxy group contributes to its chemical reactivity and biological interactions.

The biological activity of 4-Bromo-6-fluoro-8-methoxyquinoline is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Bacterial Enzymes : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition disrupts bacterial cell replication processes, leading to antimicrobial effects.
  • Anticancer Properties : Preliminary studies indicate that 4-Bromo-6-fluoro-8-methoxyquinoline may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. Its structural features suggest potential interactions with cellular receptors involved in cancer progression.

Biological Activity Overview

The following table summarizes the biological activities and findings related to 4-Bromo-6-fluoro-8-methoxyquinoline:

Biological Activity Target Mechanism References
AntimicrobialBacterial DNA gyraseInhibition of enzyme activity leading to disrupted DNA replication,
AnticancerCancer cellsPotential inhibition of cell proliferation; exact pathways under investigation,
AntifungalFungal pathogensPreliminary evidence suggests activity against certain fungal strains

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of 4-Bromo-6-fluoro-8-methoxyquinoline against various bacterial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria, by effectively inhibiting DNA gyrase.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that 4-Bromo-6-fluoro-8-methoxyquinoline reduced cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction, although further research is needed to clarify the pathways involved .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives has shown that modifications in substituent positions can enhance biological activity. The presence of both bromine and fluorine in 4-Bromo-6-fluoro-8-methoxyquinoline is believed to improve its binding affinity for target enzymes compared to other derivatives .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identifies substituent positions. For example, methoxy protons resonate at δ 3.9–4.1 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. The planar quinoline core (r.m.s. deviation ~0.024 Å) and weak C–H⋯π interactions in related compounds validate molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW 270.04 g/mol) and isotopic patterns for Br/F .

How can researchers optimize halogenation reactions to minimize byproducts in 4-Bromo-6-fluoro-8-methoxyquinoline synthesis?

Q. Advanced Research Focus

  • Stepwise Halogenation : Prioritize bromination before fluorination to avoid steric hindrance. In analogous systems, sequential Br→F substitution improved yields by 15–20% .
  • Catalyst Screening : Pd(OAc)₂/XPhos for cross-couplings reduces side reactions (e.g., debromination) compared to traditional Ullmann conditions .
  • Byproduct Analysis : Use LC-MS to detect dihalogenated byproducts. Adjust stoichiometry (e.g., 1.1 eq. Br₂) and employ scavengers (e.g., Na₂S₂O₃) to quench excess halogens .

How should discrepancies between NMR and X-ray data be resolved for halogenated quinolines?

Q. Advanced Research Focus

  • Dynamic Effects in NMR : Rotameric flexibility of methoxy groups or solvent-induced shifts may cause NMR/X-ray mismatches. For example, methoxy protons in DMSO-d₆ may show downfield shifts vs. solid-state SCXRD data .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational averaging .
  • Variable-Temperature NMR : Conduct experiments at 150–298 K to detect restricted rotation affecting peak splitting .

What considerations are critical when designing 4-Bromo-6-fluoro-8-methoxyquinoline derivatives for PET/SPECT imaging?

Q. Advanced Research Focus

  • Radiohalogenation : Replace Br with ⁷⁶Br or ¹⁸F via isotopic exchange. Use precursors with leaving groups (e.g., trimethylammonium) for efficient radiolabeling .
  • Lipophilicity Control : LogP calculations (~2.5–3.0) ensure blood-brain barrier penetration for neurological targets. Introduce polar groups (e.g., -OH) via post-labeling modifications .
  • In Vivo Stability : Assess demethylation or dehalogenation risks using simulated gastric fluid (SGF) and liver microsome assays .

What purification challenges arise from bromo/fluoro substituents, and how can they be mitigated?

Q. Advanced Research Focus

  • Column Chromatography : Use silica gel with low water content to prevent halogen-silanol interactions. Elute with hexane/EtOAc (4:1) gradients .
  • Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) to exploit halogen-based π-stacking for crystal formation .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) separate halogenated isomers with ~95% purity .

How does the electronic interplay between bromo, fluoro, and methoxy groups influence reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : Bromo (σₚ = 0.23) and fluoro (σₚ = 0.06) groups direct electrophiles to the 5- and 7-positions via resonance/inductive effects.
  • Methoxy Donor : The 8-methoxy group (σₚ = -0.27) activates the para position (C-5) for further substitution .
  • Computational Modeling : HOMO/LUMO maps (e.g., Gaussian09) predict sites for nucleophilic attack or radical reactions .

What intermolecular interactions govern the crystallization of 4-Bromo-6-fluoro-8-methoxyquinoline?

Q. Advanced Research Focus

  • Weak C–H⋯π Bonds : In related structures, C(2)–H⋯π interactions (2.8–3.2 Å) form 1D chains along the a-axis .
  • Halogen Bonding : Br⋯O interactions (3.3 Å) may stabilize crystal packing but are less prominent than in iodo analogs .
  • Solvent Inclusion : Avoid protic solvents (e.g., MeOH) to prevent lattice disruption. Use CHCl₃ for high-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-fluoro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-fluoro-8-methoxyquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.